Product packaging for 3-(Bromomethylidene)heptane(Cat. No.:CAS No. 61668-16-4)

3-(Bromomethylidene)heptane

Cat. No.: B14577518
CAS No.: 61668-16-4
M. Wt: 191.11 g/mol
InChI Key: KKUCBFMTCNAAJY-UHFFFAOYSA-N
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Description

Product Overview 3-(Bromomethylidene)heptane is a chemical reagent supplied for laboratory research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Applications and Research Value The specific research applications, mechanism of action, and unique value of this compound are areas of ongoing investigation in organic chemistry. Based on its functional groups, this compound is of significant interest to researchers as a potential intermediate in synthetic organic chemistry. It may be utilized in various cross-coupling reactions, cyclization processes, or serve as a precursor for the synthesis of more complex molecules. Its properties likely make it valuable for exploring new reaction pathways in the development of pharmaceuticals, agrochemicals, and materials science. Handling and Safety Researchers should consult the relevant Safety Data Sheet (SDS) before handling this compound. As with many specialized reagents, appropriate personal protective equipment (PPE) should be worn, and all procedures should be conducted in accordance with established laboratory safety practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15Br B14577518 3-(Bromomethylidene)heptane CAS No. 61668-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61668-16-4

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

3-(bromomethylidene)heptane

InChI

InChI=1S/C8H15Br/c1-3-5-6-8(4-2)7-9/h7H,3-6H2,1-2H3

InChI Key

KKUCBFMTCNAAJY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CBr)CC

Origin of Product

United States

Reaction Pathways and Mechanistic Investigations of 3 Bromomethylidene Heptane Derivatives

Isomerization and Stereochemical Control

Isomerization reactions involving the double bond of bromoalkenes are fundamental for controlling the stereochemistry of products. These transformations can often be influenced by external stimuli such as light or acid catalysts.

E/Z Isomerization of Bromoalkenes

The carbon-carbon double bond in 3-(Bromomethylidene)heptane restricts rotation, leading to the possibility of E/Z stereoisomers. The interconversion between these isomers, known as E/Z isomerization, can be induced by the input of energy, typically through photoirradiation. This process generally involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital, which weakens the double bond and allows for rotation around the carbon-carbon single bond axis. Subsequent relaxation back to the ground state can lead to the formation of the opposite isomer.

The efficiency and outcome of photoisomerization can be influenced by several factors, including the light source, solvent, and temperature. For instance, visible-light photocatalysis has emerged as a powerful method to access excited-state reactivity under mild conditions, often proceeding through an energy transfer (EnT) mechanism. nih.gov In such a system, a photocatalyst absorbs light and transfers the energy to the bromoalkene, facilitating the isomerization. The use of microfluidic photoreactors can enhance the efficiency of such processes by improving light irradiance, mixing, and heat exchange.

FactorInfluence on IsomerizationExample Condition for this compound
Light SourceThe wavelength and intensity of light affect the energy transfer and the rate of isomerization. Visible light irradiation in the presence of a suitable photosensitizer (e.g., 4CzIPN). nih.gov
SolventSolvent polarity can influence the stability of the ground and excited states, thereby affecting the isomerization equilibrium.Tetrahydrofuran (B95107) (THF) has been shown to be effective for some photochemical Z/E isomerizations. researchgate.net
TemperatureTemperature can affect the rate of thermal (non-photochemical) isomerization and the viscosity of the medium.Room temperature is often sufficient for photocatalytic processes. researchgate.net
PhotocatalystThe choice of photocatalyst is critical as its triplet energy must be suitable for energy transfer to the alkene. nih.govIridium complexes (e.g., fac-Ir(ppy)3) are common photosensitizers. researchgate.net

Acid-Promoted Isomerization Mechanisms and Proton Sources

Alkene isomerization can also be facilitated by acid catalysis. In this mechanism, a proton source interacts with the double bond of the bromoalkene. The protonation of the double bond leads to the formation of a carbocation intermediate. This intermediate allows for free rotation around the former double bond axis. Deprotonation can then occur to regenerate the double bond, potentially leading to the more thermodynamically stable isomer or a mixture of isomers.

The effectiveness of the isomerization depends on the strength of the acid and the stability of the resulting carbocation. For a compound like this compound, protonation would likely occur at the carbon atom not bearing the bromine, leading to a secondary carbocation stabilized by the adjacent alkyl groups. The presence of the electron-withdrawing bromine atom on the adjacent carbon would influence the stability of this intermediate. Various proton sources can be employed, ranging from strong mineral acids to solid acid catalysts. utas.edu.au

Nucleophilic and Electrophilic Reactions

The electronic properties of the bromomethylene group, characterized by a polarizable C-Br bond and an electron-rich π-system, allow for reactions with both nucleophiles and electrophiles.

Nucleophilic Addition to Bromomethylene Structures

A nucleophilic addition reaction involves the attack of an electron-rich species (a nucleophile) on an electron-poor center (an electrophile). wikipedia.org In the case of this compound, the carbon-carbon double bond can act as an electrophile, particularly when activated. The carbon atom of the double bond is the primary target for the nucleophile. wikipedia.orgucalgary.ca This reaction breaks the π-bond and forms a new single bond between the nucleophile and the carbon atom. ucalgary.ca

The reactivity of the double bond towards nucleophiles can be enhanced under certain conditions. For example, in hypervalent iodine-catalyzed oxidative hydrolysis, a dialkyl bromoalkene associates with an iodonium (B1229267) intermediate, which is then attacked by a nucleophile like water. beilstein-journals.org This process ultimately converts the bromoalkene into an α-bromoketone. beilstein-journals.orgnih.gov The mechanism involves the formation of a new carbon center with two additional single bonds. wikipedia.org

NucleophileReaction TypePotential Product ClassNotes
Water (H₂O)Oxidative Hydrolysisα-BromoketoneTypically requires a catalyst, such as a hypervalent iodine reagent. beilstein-journals.org
Alcohol (ROH)Alkoxy-additionα-Bromo etherMay require acid catalysis to activate the double bond.
Hydride (H⁻)ReductionBromoalkaneFrom reagents like NaBH₄ or LiAlH₄, though direct addition to an unactivated alkene is challenging.
Organometallic Reagents (R-MgX, R-Li)Alkyl/Aryl additionSubstituted BromoalkaneThese strong nucleophiles can add across the double bond, though side reactions like halogen-metal exchange are possible. wikipedia.org

Halogen Exchange and Displacement Reactions within Halogenated Azetidines

Halogen exchange is a reaction where one halogen atom in a molecule is replaced by another. wikipedia.orgscience.gov This is a common strategy for synthesizing alkyl iodides and fluorides via reactions like the Finkelstein and Swarts reactions, respectively. khanacademy.org While these are typically SN2 reactions on sp³-hybridized carbons, analogous transformations can occur at other centers. Metal-halogen exchange, often using organolithium reagents, is a powerful method for converting organic halides into organometallic compounds, and the reaction rate typically follows the trend I > Br > Cl. wikipedia.org

In the context of heterocyclic chemistry, such as with halogenated azetidines, displacement reactions are crucial. Azetidines are four-membered nitrogen-containing rings that are valuable in medicinal chemistry. nih.gov A modular synthesis approach involves the halogenation of organotitanium precursors (titanacyclobutanes) to create functionalized alkyl dihalides. These dihalides can then be treated with primary amines, where the amine acts as a nucleophile to displace the halides and form the azetidine (B1206935) ring. nih.gov This sequence demonstrates how nucleophilic displacement of halogens is a key step in building complex heterocyclic structures.

Catalytic Transformations

Catalysis offers efficient and selective pathways for transforming bromoalkenes like this compound. Various catalytic systems can be employed to achieve different chemical outcomes.

One example is the hypervalent iodine-catalyzed oxidative hydrolysis of bromoalkenes to produce α-bromoketones. beilstein-journals.orgnih.gov This process is operationally simple and avoids the use of more toxic and expensive metals. beilstein-journals.org Another avenue is photocatalysis, which can be used to generate bromine radicals from precursors in a controlled manner, enabling reactions like [3+2] cycloadditions. nih.gov Dimeric gold complexes have also been used as photocatalysts for the cyclization of bromoalkenes, acting as both radical initiators and terminators in a radical chain reaction. acs.org

Furthermore, transition metal catalysis is widely used for alkene isomerization, which can be part of tandem or domino reaction sequences, offering high atom- and step-economy. Nickel and iron complexes, for example, have been used in enantioconvergent cross-coupling reactions of alkyl bromides, suggesting that the bromine atom in this compound could also be a handle for such transformations. acs.org

Palladium-Catalyzed C-H Functionalization with Bromoalkenes

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. While specific examples involving this compound are not documented, the general reactivity of bromoalkenes in such transformations provides a framework for understanding its potential.

In these reactions, a palladium catalyst activates a C-H bond, typically in an aromatic or aliphatic hydrocarbon, and facilitates its coupling with the bromoalkene. The reaction generally proceeds through a catalytic cycle that can involve Pd(0)/Pd(II) or Pd(II)/Pd(IV) intermediates. For bromoalkenes, a common pathway is the Heck-type reaction or direct arylation.

Heck Reaction: In a typical Heck reaction, the bromoalkene would undergo oxidative addition to a Pd(0) species to form a vinylpalladium(II) halide intermediate. This intermediate then coordinates to an alkene (the C-H functionalization substrate), followed by migratory insertion and subsequent β-hydride elimination to yield the functionalized product and regenerate the Pd(0) catalyst.

Direct Arylation: In direct C-H arylation, a C-H bond of an arene is activated, often with the assistance of a directing group, and coupled with the bromoalkene. This process avoids the need for pre-functionalized organometallic reagents.

The table below summarizes representative examples of palladium-catalyzed C-H functionalization reactions with various bromoalkenes, illustrating the scope and versatility of this methodology.

Bromoalkene SubstrateCoupling PartnerPalladium CatalystLigandBaseSolventProductYield (%)
1-Bromo-2-phenyletheneBenzenePd(OAc)₂P(o-tol)₃K₂CO₃DMA1,2-Diphenylethene85
1-Bromo-1-hexeneToluenePdCl₂(PPh₃)₂NoneCs₂CO₃NMP1-(p-tolyl)-1-hexene78
(E)-1-bromo-2-cyclohexyletheneThiophenePd(dba)₂XPhosK₃PO₄Toluene(E)-2-(2-cyclohexylvinyl)thiophene92

This table presents generalized data for illustrative purposes, as specific data for this compound is unavailable.

Kinetic and Mechanistic Studies of Catalytic Cycles (e.g., Kinetic Isotope Effect, Catalyst Resting States)

Mechanistic studies, including the determination of kinetic isotope effects (KIE) and the identification of catalyst resting states, are crucial for understanding and optimizing catalytic cycles. For palladium-catalyzed C-H functionalization reactions involving bromoalkenes, such studies have provided valuable insights.

Kinetic Isotope Effect (KIE): A primary KIE (kH/kD > 1) is often observed when the C-H bond is cleaved in the rate-determining step of the reaction. In many palladium-catalyzed C-H functionalization reactions, a significant KIE suggests that C-H activation is indeed the rate-limiting step. For example, in the direct arylation of arenes with bromoalkenes, comparing the reaction rates of a deuterated and non-deuterated arene can reveal the extent to which C-H bond breaking is involved in the slowest step of the catalytic cycle.

Catalyst Resting States: The resting state of a catalyst is the most stable species in the catalytic cycle and its identification can provide critical information about the turnover-limiting step. In palladium-catalyzed reactions, the resting state can be a Pd(0) complex, a Pd(II) intermediate, or even an off-cycle species. For instance, in cross-coupling reactions involving bromoalkenes, the oxidative addition step or the reductive elimination step can be rate-limiting, leading to the accumulation of either a Pd(0) or a Pd(II) species as the resting state.

Mechanistic ProbeObservationImplication for the Catalytic Cycle
Kinetic Isotope Effect (kH/kD) A value significantly greater than 1C-H bond cleavage is likely the rate-determining step.
A value close to 1C-H bond cleavage is not the rate-determining step.
Catalyst Resting State Analysis Observation of a Pd(0)-ligand complexThe step following the Pd(0) species (e.g., oxidative addition) is likely rate-limiting.
Observation of a Pd(II)-substrate complexA step after the formation of this intermediate (e.g., reductive elimination) is likely rate-limiting.

This table provides a general overview of mechanistic probes and their interpretations in the context of palladium-catalyzed reactions.

Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic chemistry that involve the migration of an atom or group within a molecule. While specific rearrangement reactions of this compound are not reported, related bromoalkenes can potentially undergo several types of rearrangements.

Fritsch–Buttenberg–Wiechell Rearrangements Involving Alkylidene Carbenes and Strained Alkynes

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a reaction of 1-halo-1-alkenes with a strong base to afford alkynes through the intermediacy of an alkylidene carbene. chemeurope.comwikipedia.orgstackexchange.combeilstein-journals.orgbeilstein-journals.orgnih.govnih.gov This rearrangement is a powerful method for the synthesis of internal alkynes.

For a compound like this compound, treatment with a strong base such as an alkoxide or an organolithium reagent could induce the FBW rearrangement. The mechanism involves the deprotonation of the vinylic hydrogen by the strong base, followed by the elimination of the bromide ion to generate a highly reactive alkylidene carbene intermediate. This carbene then undergoes a 1,2-alkyl shift to form the corresponding internal alkyne. In the case of this compound, this would lead to the formation of hept-3-yne.

The formation of strained alkynes is a notable application of the FBW rearrangement, particularly in cyclic systems where the resulting alkyne possesses significant ring strain. researchgate.net

Bromoalkene SubstrateStrong BaseIntermediateProduct Alkyne
1,1-diaryl-2-bromo-etheneNaNH₂Diarylvinylidene carbene1,2-Diarylacetylene
1-bromo-2,2-diphenylethenen-BuLiDiphenylvinylidene carbeneDiphenylacetylene
This compound (hypothetical)KOt-BuHept-3-ylidene carbeneHept-3-yne

This table provides examples of the Fritsch–Buttenberg–Wiechell rearrangement, including a hypothetical transformation for this compound.

Computational and Theoretical Studies on 3 Bromomethylidene Heptane and Bromoalkene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.comrsc.org It is widely used to study the electronic structure and energetics of molecules, providing a framework for understanding and predicting chemical behavior. mdpi.commdpi.com DFT methods are particularly valuable for elucidating the intricate details of reaction mechanisms, selectivity, and molecular properties in systems involving bromoalkenes.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. By optimizing the geometries of reactants, transition states, and products, researchers can construct a detailed step-by-step pathway for a given transformation. kharkov.com For bromoalkene systems, specific functionals and basis sets are chosen to accurately model the electronic environment.

Functionals such as M06-2X are known for their robust performance in calculations involving main-group thermochemistry and kinetics. kharkov.com The B3LYP functional, a hybrid method that incorporates a portion of exact exchange from Hartree-Fock theory, is also a popular choice for its good compromise between accuracy and efficiency in studying reactions like radical additions to alkenes. researchgate.net These functionals are paired with basis sets like 6-31++G(d,p) or the more sophisticated def2-SVP/def2-TZVP , which define the set of mathematical functions used to build the molecular orbitals.

For a hypothetical reaction involving 3-(bromomethylidene)heptane, these DFT methods would be used to:

Locate Transition States: Identify the high-energy structures that connect reactants to products. Frequency calculations are performed to confirm a true transition state, which possesses a single imaginary frequency corresponding to the reaction coordinate. kharkov.com

Determine Reaction Intermediates: Optimize the geometry of any stable species formed during the reaction pathway.

Construct Reaction Energy Profiles: Plot the energy of the system as it progresses from reactants to products, providing a visual representation of the mechanism and its energetic feasibility.

DFT Functional/MethodKey Characteristics and Typical Applications
M06-2XA high-nonlocality functional with broad applicability for thermochemistry, kinetics, and noncovalent interactions. Often used for accurate barrier height calculations. kharkov.com
B3LYPA widely used hybrid functional known for its efficiency and good performance on a variety of organic systems and reaction types. researchgate.net
def2-SVP / def2-TZVP"Split-valence plus polarization" and "triple-zeta valence plus polarization" basis sets from the Ahlrichs family, providing a flexible and accurate description of electron distribution.
6-31++G(d,p)A Pople-style basis set that includes diffuse functions (++) for describing anions and weak interactions, and polarization functions (d,p) for accurately modeling bonding.

One of the most powerful applications of DFT is the prediction of reaction rates and selectivity by calculating activation energy barriers (ΔE‡ or ΔG‡). nih.gov The rate of a chemical reaction is exponentially dependent on this barrier; a lower barrier corresponds to a faster reaction. nih.gov When a reactant can undergo multiple competing reaction pathways, DFT can be used to calculate the activation barrier for each path. The pathway with the lowest barrier will be the kinetically favored one, thus determining the major product.

For instance, in an elimination or substitution reaction involving this compound, DFT could be used to compare the transition state energies for different possible outcomes. This analysis reveals the kinetic selectivity of the reaction. Thermal effects and free energy contributions can be substantial, and modern computational approaches allow for a more rigorous treatment beyond simple potential energy surfaces. nih.gov

Hypothetical Activation Barriers for Competing Pathways
Reaction PathwayCalculated Activation Barrier (ΔG‡, kcal/mol)Kinetic Outcome
Pathway A (e.g., SN2)25.3Less favored
Pathway B (e.g., E2)21.8Kinetically favored product
Pathway C (e.g., Rearrangement)28.1Least favored

Furthermore, reactions rarely occur in a vacuum. The surrounding solvent can have a profound impact on reaction pathways and energies, especially for reactions involving charged species. Solvation effects are incorporated into DFT calculations through either explicit models, where individual solvent molecules are included, or more commonly, implicit models (e.g., COSMO), where the solvent is treated as a continuous medium with a defined dielectric constant. mdpi.com These models allow for the calculation of energies in a simulated solution environment, providing a more realistic comparison with experimental results.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgfiveable.me It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO: The outermost orbital containing electrons. It characterizes the molecule's ability to act as a nucleophile or electron donor. youtube.com

LUMO: The lowest-energy orbital that is empty of electrons. It represents the molecule's ability to act as an electrophile or electron acceptor. youtube.com

DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals. For this compound, the HOMO would likely be localized on the C=C double bond, indicating this is the primary site for electrophilic attack. The LUMO might be associated with the C-Br bond, specifically the antibonding orbital (σ*), which is the site for nucleophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of a molecule's kinetic stability and reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is calculated from the DFT results and color-codes the surface according to electrostatic potential. Electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue.

Example FMO Data for a Bromoalkene System
OrbitalEnergy (eV)Description
HOMO-6.8Localized on the C=C π-bond; site of electrophilic attack.
LUMO-0.5Localized on the C-Br σ*-antibonding orbital; site of nucleophilic attack.
HOMO-LUMO Gap6.3Indicates relatively high kinetic stability.

Conformational Analysis and Stability Investigations

Molecules can exist in various spatial arrangements, or conformations, and computational methods are essential for exploring these possibilities and determining their relative stabilities.

A key reaction of vinyl halides is the formation of alkylidene carbenes, which can then undergo a Fritsch-Buttenberg-Wiechell (FBW) rearrangement to form an alkyne. nih.govresearchgate.net In cyclic systems, this can be a route to highly strained and reactive cycloalkynes. This transformation is often a thermodynamic equilibrium between the carbene and the alkyne. nih.govresearchgate.net

Computational studies, primarily using DFT, are crucial for probing this equilibrium. researchgate.net For a precursor like this compound, treatment with a strong base could generate the corresponding alkylidene carbene. Theoretical calculations can then be employed to:

Calculate the relative thermodynamic stabilities of the alkylidene carbene and its corresponding alkyne rearrangement product. researchgate.net

Determine the activation energy barrier for the FBW rearrangement.

Investigate the energetics of competing reactions, such as the trapping of the carbene intermediate before it has a chance to rearrange.

Recent research has shown that even when alkynes are thought to be thermodynamically inaccessible, they can be generated and trapped under mild conditions, a finding supported by computational experiments. nih.govresearchgate.net

Calculated Relative Energies in a Hypothetical FBW Rearrangement
SpeciesRelative Free Energy (ΔG, kcal/mol)Thermodynamic Favorability
Alkylidene Carbene0.0 (Reference)-
Transition State for Rearrangement+12.5-
Strained Alkyne Product-5.2Thermodynamically Favored

Theoretical Investigations of Intermolecular Interactions and Catalyst Dynamics

Computational and theoretical studies serve as a powerful lens through which the nuanced intermolecular interactions and dynamic catalytic behaviors of bromoalkene systems, including this compound, can be meticulously examined at a molecular level. These in silico approaches provide profound insights into reaction mechanisms, catalyst efficiency, and the fundamental forces governing molecular assembly, which are often challenging to probe experimentally.

Theoretical models have been instrumental in characterizing the non-covalent interactions that are pivotal in the supramolecular chemistry of halogenated hydrocarbons. For bromoalkenes like this compound, these interactions are primarily governed by halogen bonding, hydrogen bonding, and van der Waals forces. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are frequently employed to elucidate the nature and strength of these interactions. For instance, the bromine atom in this compound can act as a halogen bond donor, interacting with Lewis bases. The strength and directionality of these bonds can be predicted with a high degree of accuracy using advanced computational methods.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the electron density distribution around a molecule and identifying regions susceptible to electrophilic or nucleophilic attack. In the context of this compound, MEP maps would likely reveal a region of positive electrostatic potential (a σ-hole) on the bromine atom, which is characteristic of its ability to form halogen bonds.

To provide a quantitative understanding of these interactions, interaction energies can be calculated using methods such as Møller–Plesset second-order perturbation theory (MP2) and Density Functional Theory (DFT). These calculations can be used to generate data on the stability of different molecular dimers and complexes, as illustrated in the hypothetical interaction energy data for this compound with a generic Lewis base in Table 1.

Table 1: Calculated Interaction Energies for this compound Dimers with a Model Lewis Base

Dimer ConfigurationInteraction TypeBSSE-Corrected Interaction Energy (kcal/mol) at MP2/aug-cc-pVDZ
Head-onHalogen Bond (Br···Nu)-4.8
Side-onvan der Waals-2.1
T-shapedC-H···Nu Hydrogen Bond-1.5

Note: Data are hypothetical and for illustrative purposes, based on typical values for similar bromoalkene systems.

In the realm of catalyst dynamics, computational simulations, particularly Molecular Dynamics (MD), offer a window into the real-time evolution of a catalytic system. MD simulations can model the conformational changes in both the catalyst and the bromoalkene substrate upon binding, revealing how these dynamics influence catalytic activity and selectivity. For instance, in a simulated cross-coupling reaction involving this compound, MD could track the trajectory of the catalyst as it approaches and interacts with the alkene, identifying key conformational states that lead to the transition state.

DFT calculations are also indispensable for mapping the potential energy surface of a catalyzed reaction, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for understanding the reaction mechanism and for designing more efficient catalysts. For example, a DFT study could compare the energy profiles for different catalytic cycles of a hypothetical hydrobromination reaction of an alkene, as shown in Table 2.

Table 2: DFT-Calculated Activation Barriers for a Model Catalyzed Reaction of a Bromoalkene

Catalytic PathwayCatalyst SystemRate-Determining StepActivation Energy (ΔG‡, kcal/mol)
Pathway APalladium-basedOxidative Addition18.5
Pathway BNickel-basedReductive Elimination21.2
Pathway CCopper-basedTransmetalation25.0

Note: This table contains illustrative data based on computational studies of similar catalytic reactions involving bromoalkenes.

The synergy between these computational techniques provides a comprehensive picture of the factors governing the reactivity and interactions of bromoalkenes. While direct computational studies on this compound are not yet prevalent in the literature, the principles and methodologies established from research on analogous bromoalkene and halogenated systems provide a robust framework for predicting its behavior and guiding future experimental and theoretical investigations.

Advanced Spectroscopic Characterization in Research of Bromomethylidene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of molecules. For bromomethylidene compounds, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for analysis.

Proton (¹H) NMR Analysis for Vinylic Protons (e.g., =CHBr group)

Proton NMR is particularly useful for identifying and characterizing the vinylic proton in the bromomethylidene (=CHBr) group. The chemical shift (δ) of this proton is influenced by the electronegativity of the bromine atom and the electronic environment of the double bond. Generally, vinylic protons appear in the downfield region of the ¹H NMR spectrum, typically between 4.5 and 7.0 ppm. oregonstate.edu The presence of the electronegative bromine atom further deshields the vinylic proton, causing its signal to shift to a lower field. libretexts.org

The exact chemical shift provides valuable information about the stereochemistry of the double bond. For instance, in (E) and (Z)-3-(bromomethylene)heptane, the vinylic proton would exhibit distinct chemical shifts due to different spatial orientations with respect to the other substituents on the double bond.

Typical ¹H NMR Chemical Shift Ranges for Protons in Different Chemical Environments. libretexts.orgcompoundchem.comchemistrysteps.com
Type of ProtonChemical Shift (δ, ppm)
Vinylic (=C-H)4.5 - 6.5
Aromatic (Ar-H)6.5 - 8.0
Alkyl Halide (R-CH₂-X)3.0 - 4.0
Alkyl (R-CH₃, R-CH₂, R-CH)0.9 - 1.7

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Assignments

Carbon-13 NMR spectroscopy is a powerful technique for elucidating the carbon framework of organic molecules. pressbooks.pub In 3-(Bromomethylidene)heptane, each carbon atom in a unique chemical environment will produce a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts of the sp² hybridized carbons of the bromomethylidene group are particularly diagnostic.

The carbon atom directly bonded to the bromine (=CHBr ) is expected to resonate at a lower field compared to the other sp² carbon due to the deshielding effect of the halogen. Approximate chemical shifts for carbons in similar environments can be found in spectral databases and literature. libretexts.orgbhu.ac.in The signals for the aliphatic carbons of the heptane (B126788) chain will appear in the upfield region of the spectrum. pressbooks.pub

Approximate ¹³C NMR Chemical Shifts for Carbons in this compound. libretexts.orgwisc.eduoregonstate.edu
Carbon AtomExpected Chemical Shift (δ, ppm)
=CHBr~100-120
=C(CH₂CH₃)CH₂CH₂CH₂CH₃~130-150
Alkyl (C1-C7 of heptane)~10-40

Application of Isotope-Labeling Studies in NMR for Mechanistic Insights

Isotope labeling is a sophisticated technique used in conjunction with NMR to trace the pathways of atoms and bonds during chemical reactions, providing invaluable mechanistic insights. nih.govresearchgate.net In the study of reactions involving bromomethylidene compounds, specific atoms can be replaced with their heavier isotopes (e.g., ¹³C or ²H).

By analyzing the NMR spectra of the isotopically labeled products, researchers can determine the fate of the labeled atoms, confirming or refuting proposed reaction mechanisms. nih.govutoronto.ca For example, if a reaction involving this compound is suspected to proceed via a specific intermediate, labeling a particular carbon atom with ¹³C can help to track its position in the final product, thereby validating the proposed pathway. researchgate.net This method is particularly powerful for understanding complex rearrangements and addition reactions common in alkene chemistry. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. edinst.comyoutube.com

Vibrational Analysis and Identification of Bromomethylidene Functional Group

Infrared spectroscopy is instrumental in identifying the presence of specific functional groups. lumenlearning.com The bromomethylidene group in this compound gives rise to characteristic absorption bands in the IR spectrum. The C=C double bond stretching vibration typically appears in the region of 1680-1640 cm⁻¹. libretexts.orgvscht.cz The C-Br stretching vibration is found in the fingerprint region, usually between 750 and 500 cm⁻¹. docbrown.info The vinylic C-H bond also has a characteristic stretching vibration that appears above 3000 cm⁻¹. pressbooks.pub

Characteristic IR Absorption Frequencies for the Bromomethylidene Group. libretexts.orgvscht.czdocbrown.info
Vibrational ModeTypical Frequency Range (cm⁻¹)
Vinylic =C-H Stretch3100 - 3000
C=C Stretch1680 - 1640
C-Br Stretch750 - 500

Complementary Use of IR and Raman for Bond Characterization

IR and Raman spectroscopy are complementary techniques that provide a more complete picture of the vibrational modes of a molecule. edinst.comtriprinceton.org While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule, Raman spectroscopy measures the scattering of light due to changes in the polarizability of a molecule. ksu.edu.sa

Therefore, some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. quora.com For instance, the C=C bond, being relatively non-polar, often shows a stronger signal in the Raman spectrum. stellarnet.us The C-Br bond, on the other hand, is more polar and typically exhibits a more intense absorption in the IR spectrum. aps.org By using both techniques, a more comprehensive characterization of the bonds within the bromomethylidene compound can be achieved.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. measurlabs.com For this compound, with a molecular formula of C₈H₁₅Br, HRMS can easily distinguish it from other compounds with the same nominal mass.

A key feature in the mass spectrum of any organobromine compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. docbrown.info This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. docbrown.info

HRMS can measure the monoisotopic mass of each of these peaks with precision in the parts-per-million (ppm) range, allowing for the confident assignment of the molecular formula. documentsdelivered.com

Table 1. Theoretical Monoisotopic Masses for this compound.
Isotopologue FormulaTheoretical Monoisotopic Mass (Da)
C₈H₁₅⁷⁹Br190.03571
C₈H₁₅⁸¹Br192.03366

This precise mass measurement and the distinct isotopic signature provide strong evidence for the presence and elemental formula of the compound in a sample. researchgate.net

Electron Ionization (EI) mass spectrometry is a widely used technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and confirmation by comparing it to library spectra or interpreting the fragmentation pathways. libretexts.orgnih.gov

For this compound, the mass spectrum would be expected to show the characteristic M and M+2 molecular ion peaks at m/z 190 and 192. The fragmentation is dictated by the stability of the resulting carbocations and neutral radicals. youtube.com Common fragmentation patterns for halogenated alkanes and alkenes involve the loss of the halogen atom and cleavage of C-C bonds. docbrown.infolibretexts.org

Key expected fragmentation pathways for this compound include:

Loss of a bromine radical (•Br): This is a very common pathway for bromoalkanes, leading to the formation of a C₈H₁₅⁺ carbocation at m/z 111. docbrown.info

Alpha-cleavage: Cleavage of the C-C bond adjacent to the double bond can occur. For instance, loss of a butyl radical (•C₄H₉) would result in a bromine-containing fragment ion at m/z 133/135.

Alkyl chain fragmentation: Similar to alkanes, the heptane chain can fragment, leading to a series of cluster peaks separated by 14 mass units (CH₂). libretexts.orgdocbrown.info The most stable carbocations, such as the butyl cation at m/z 57, often form the base peak. docbrown.info

Table 2. Hypothetical Key Fragments in the EI Mass Spectrum of this compound.
m/zProposed Ion StructureProposed Fragmentation Pathway
190/192[C₈H₁₅Br]⁺•Molecular Ion (M⁺•)
133/135[C₄H₆Br]⁺M⁺• - •C₄H₉ (Loss of butyl radical)
111[C₈H₁₅]⁺M⁺• - •Br (Loss of bromine radical)
57[C₄H₉]⁺Fragmentation of the alkyl chain
43[C₃H₇]⁺Fragmentation of the alkyl chain

X-ray Diffraction Analysis

While this compound is likely a liquid at room temperature and thus not amenable to single-crystal X-ray diffraction, the technique is invaluable for studying crystalline derivatives of bromoalkenes. core.ac.ukicdd.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional electron density map of the molecule. pdx.edu

This map allows for the precise placement of each atom in the crystal lattice, revealing the molecule's solid-state conformation. For bromoalkenes, this would confirm the geometry (E/Z isomerism) around the double bond and the orientation of the bromine atom relative to the rest of the molecule. This technique has been successfully applied to determine the structures of various complex organobromine compounds. uni-muenchen.denih.govresearchgate.net

One of the primary outputs of an X-ray crystal structure determination is a detailed set of geometric parameters. mkuniversity.ac.in This includes the precise lengths of all chemical bonds and the angles between them. For a crystalline bromoalkene derivative, X-ray diffraction would provide accurate measurements for key structural features.

Typical bond lengths are well-established, and experimental values from X-ray crystallography can be compared to these standards. For instance, the C=C double bond in an alkene is typically around 1.34 Å, while a C-Br single bond is approximately 1.94 Å. theorchem.ru The angles around the sp²-hybridized carbons of the double bond are expected to be close to 120°.

In the crystal structure of Bromofluoro-methane (BFM), for example, the C-Br bond length was determined to be 1.906(5) Å. abcr.com Analysis of various organobromine crystal structures provides a wealth of data on how molecular packing and intermolecular interactions (such as hydrogen or halogen bonds) can influence molecular conformation. uni-muenchen.denih.govabcr.com

Table 3. Typical Bond Lengths in Organic Compounds. theorchem.ru
Bond TypeTypical Bond Length (Å)
C=C1.34
C-C (sp³)1.54
C-Br1.94
C-H1.09

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Optical Methods

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For organic molecules, the primary absorbers of UV-Vis radiation are chromophores, which are typically functional groups containing π-electrons, such as C=C double bonds.

Simple, non-conjugated alkenes typically have a π → π* transition that absorbs strongly in the far UV region, at wavelengths below 200 nm. However, the presence of substituents on the double bond can influence the absorption wavelength. A bromine atom attached directly to a double bond, as in a bromoalkene, acts as an auxochrome. The lone pair electrons on the bromine atom can interact with the π-system of the double bond (an n → π* transition), which typically shifts the absorption maximum to a longer wavelength (a bathochromic or red shift).

Studies on various brominated alkenes have shown that their UV absorption spectra are shifted into the more accessible region of the near UV (200-400 nm). For example, bromoethene exhibits an absorption maximum around 200-210 nm. nist.govacs.org Therefore, it is expected that this compound would exhibit a λₘₐₓ in a similar range, characteristic of the brominated double bond chromophore. nist.govacs.org

Study of Electronic Transitions in Conjugated Systems Incorporating Bromoalkenes

The study of electronic transitions in organic molecules, particularly through UV-Vis spectroscopy, provides significant insight into their electronic structure and the extent of π-electron delocalization. For alkenes, the primary electronic transition observed is the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition). amrita.eduvanderbilt.edu In isolated, non-conjugated alkenes, such as the parent structure of this compound, the energy required for this transition is high, meaning the absorption of ultraviolet radiation occurs at short wavelengths, typically below 200 nm. libretexts.org These absorptions are often inaccessible by standard UV-Vis spectrophotometers. vanderbilt.edu

The spectroscopic behavior of bromoalkenes changes dramatically when the carbon-carbon double bond is part of a conjugated system—an arrangement of alternating single and multiple bonds. libretexts.org In such systems, the p-orbitals on adjacent atoms overlap, creating a delocalized π-electron system across multiple atoms. vanderbilt.edu This delocalization results in a series of molecular orbitals with a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to isolated alkenes. libretexts.orglibretexts.org Consequently, less energy is required to induce the π→π* transition, causing a shift in the maximum absorption wavelength (λmax) to longer values, a phenomenon known as a bathochromic or "red" shift. libretexts.orgyoutube.com

The extension of conjugation has a predictable effect: each additional double bond in a conjugated polyene system shifts the λmax by approximately 30 nm. youtube.com Furthermore, the introduction of substituents onto the conjugated framework also influences the absorption maximum. Halogens, such as bromine, and alkyl groups act as auxochromes, which are groups that modify the light-absorbing properties of a chromophore.

The effect of such substitutions can be estimated using the Woodward-Fieser rules, a set of empirically derived principles for predicting λmax in conjugated systems. wikipedia.orgslideshare.net For conjugated dienes, these rules assign a base value to a parent structure (e.g., 217 nm for 1,3-butadiene) and add specific increments for various substituents. docbrown.info Both an alkyl group and a bromine atom attached to the diene system are typically assigned an increment of +5 nm. amrita.eduwikipedia.org This bathochromic shift occurs because these substituents, through electronic effects like hyperconjugation and resonance, contribute to the stabilization of the excited state, further reducing the HOMO-LUMO energy gap.

The research findings for the electronic transitions in various conjugated bromoalkenes are summarized in the table below, which illustrates the impact of both conjugation and substitution on the UV absorption maximum. The molar absorptivity (ε), a measure of the intensity of the absorption, generally increases with the extent of the conjugated system. youtube.com

Compound NameStructureParent SystemSubstituent EffectsPredicted λmax (nm)Transition Type
1,3-ButadieneCH₂=CH-CH=CH₂Acyclic DieneNone217π→π
2-Bromo-1,3-butadieneCH₂=C(Br)-CH=CH₂Acyclic Diene+5 nm (Bromo group)222π→π
2,3-Dimethyl-1,3-butadieneCH₂=C(CH₃)-C(CH₃)=CH₂Acyclic Diene+10 nm (2 Alkyl groups)227π→π
(3E)-4-(Bromomethylidene)oct-2-eneCH₃-CH=CH-C(=CHBr)-(CH₂)₃-CH₃Acyclic Diene+15 nm (2 Alkyl groups, 1 Bromo group)229π→π

Derivatization and Synthetic Applications of 3 Bromomethylidene Heptane Analogues

Strategies for Functional Group Transformations

Functional group transformations of bromoalkene analogues are pivotal for both enhancing their detectability in analytical assays and for determining their stereochemical purity. These derivatization strategies typically involve converting the analyte into a form that is more amenable to the analytical technique being employed. jfda-online.com

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) are powerful analytical techniques for the separation and identification of volatile organic compounds. However, certain compounds may exhibit poor chromatographic behavior due to high polarity, low volatility, or thermal instability. colostate.edu Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its analytical properties. researchgate.netgcms.cz For analogues of 3-(bromomethylidene)heptane that may possess polar functional groups (e.g., hydroxyl, carboxyl, or amino groups), derivatization is essential for successful GC or GC/MS analysis. semanticscholar.org

Common derivatization techniques that could be applied to functionalized analogues of this compound include:

Silylation: This is one of the most prevalent derivatization methods in GC analysis. gcms.cz It involves the replacement of active hydrogen atoms in functional groups like -OH, -COOH, and -NH2 with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and thereby increases its volatility and thermal stability. researchgate.net For a hypothetical analogue such as (E)-3-(bromomethylidene)heptan-1-ol, silylation would convert the polar hydroxyl group into a less polar trimethylsilyl ether, leading to sharper and more symmetrical peaks in the chromatogram.

Acylation: This technique introduces an acyl group into a molecule, typically by reacting an alcohol, amine, or thiol with an acylating agent like an acid anhydride (B1165640) or acyl chloride. colostate.edu Perfluorinated acylating reagents, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), are particularly useful as they introduce halogen atoms that enhance the response of an electron capture detector (ECD), a highly sensitive detector for halogenated compounds. gcms.cz

Alkylation: This method involves the replacement of an active hydrogen with an alkyl group. Esterification, the conversion of a carboxylic acid to an ester, is a common form of alkylation. gcms.cz For an analogue like (E)-4-(bromomethylidene)octanoic acid, conversion to its methyl or ethyl ester would significantly increase its volatility, making it suitable for GC analysis.

The choice of derivatization reagent is contingent upon the functional group present in the bromoalkene analogue and the specific requirements of the analytical method. gcms.cz

Derivatization MethodTarget Functional GroupCommon ReagentEffect on Analyte
Silylation-OH, -COOH, -NH2, -SHN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increased volatility, thermal stability
Acylation-OH, -NH2, phenolsTrifluoroacetic anhydride (TFAA)Increased volatility, enhanced ECD response
Alkylation (Esterification)-COOHMethanol/HClIncreased volatility

This table provides an interactive overview of common derivatization methods applicable to functionalized bromoalkene analogues for GC and GC/MS analysis.

The determination of enantiomeric purity is a critical aspect in the synthesis and characterization of chiral molecules. thieme-connect.de For chiral analogues of this compound, establishing the enantiomeric excess (ee) is crucial. While direct separation of enantiomers can be achieved using chiral stationary phases in chromatography, an indirect approach involving derivatization with a chiral derivatizing agent (CDA) is also widely employed. nih.govamericanpharmaceuticalreview.com

This indirect method involves reacting the enantiomeric mixture with a single, pure enantiomer of a CDA to form a pair of diastereomers. libretexts.org Diastereomers, unlike enantiomers, have different physical and chemical properties and can therefore be separated and quantified using standard achiral chromatographic techniques (like GC or HPLC) or by spectroscopic methods like NMR. libretexts.org

Key considerations for this method include:

The CDA must be enantiomerically pure. researchgate.net

The derivatization reaction must proceed to completion without any kinetic resolution or racemization of either the analyte or the CDA. thieme-connect.de

For a chiral bromoalkene analogue containing a reactive functional group, such as an alcohol or an amine, various CDAs can be utilized. For example, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride can be used to form diastereomeric esters with a chiral alcohol, which can then be distinguished by ¹H or ¹⁹F NMR spectroscopy. nih.gov

Chiral Derivatizing Agent (CDA)Analyte Functional GroupResulting DiastereomersAnalytical Technique
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideAlcohol, AmineDiastereomeric esters/amidesNMR, HPLC, GC
(1S)-(-)-Camphanic chlorideAlcohol, AmineDiastereomeric esters/amidesHPLC, GC
(S)-(+)-1-(1-Naphthyl)ethyl isocyanateAlcohol, AmineDiastereomeric carbamatesHPLC

This interactive table summarizes examples of chiral derivatizing agents and their application in determining the enantiomeric purity of chiral bromoalkene analogues.

Role of Bromoalkenes as Building Blocks in Complex Molecule Synthesis

Bromoalkenes are versatile building blocks in organic synthesis due to the reactivity of the carbon-bromine bond, which can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net This reactivity is extensively exploited in the construction of complex molecular frameworks.

The synthesis of polycyclic and heterocyclic structures is a cornerstone of modern organic chemistry, as these motifs are prevalent in natural products and pharmaceuticals. nih.gov Bromoalkenes serve as key precursors in various cyclization strategies to access these frameworks.

A notable example is the copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols, which provides access to 4-bromo-2,3-dihydrofurans. researchgate.net This transformation highlights the ability of a bromoalkene moiety to participate in a cyclization reaction that retains a bromine atom in the product, allowing for further synthetic manipulations.

Palladium-catalyzed reactions are also a powerful tool for constructing complex ring systems from bromoalkenes. For instance, a palladium-catalyzed cascade reaction involving carboamination followed by a Diels-Alder reaction can be used to synthesize polycyclic nitrogen heterocycles. While the specific example may involve different substrates, the principle of using a bromo-containing component to initiate a cascade that builds a complex heterocyclic system is a testament to their utility.

Furthermore, radical cyclizations of bromoalkenes can be initiated to form cyclic compounds. For example, gold-catalyzed reactions of unactivated bromoalkenes can generate radical intermediates that undergo 5-exo cyclization to yield brominated cyclic products. nih.gov These reactions demonstrate the diverse ways in which the bromine atom can be utilized to trigger ring-forming events.

Reaction TypeCatalyst/ReagentPrecursor TypeResulting Framework
Intramolecular CyclizationCopper1,2-Dibromohomoallylic alcohol4-Bromo-2,3-dihydrofuran
Radical CyclizationGoldUnactivated bromoalkeneBrominated carbocycle
Tandem AnnulationPalladiumDihydroxy-dialkynylbenzeneDisubstituted benzodifuran

This interactive table presents examples of cyclization reactions involving bromoalkenes for the synthesis of heterocyclic and polycyclic frameworks.

Catalytic Utility of Bromo-Organic Compounds in Diverse Organic Reactions (e.g., Cyclization, Substitution)

The carbon-bromine bond in bromo-organic compounds, including bromoalkenes, is susceptible to cleavage by various transition metal catalysts, initiating catalytic cycles that lead to important chemical transformations such as cyclizations and substitutions. organic-chemistry.org Vinyl bromides are particularly valuable in this context as they can undergo a range of cross-coupling and related reactions. mdpi.com

Palladium catalysis has been extensively used to functionalize vinyl bromides. A unique reactivity pattern known as cine-substitution can be achieved through a palladium-catalyzed C-N coupling followed by a Michael addition. ox.ac.uk In this process, the nucleophile adds to a position adjacent to the original C-Br bond, resulting in a formal substitution with rearrangement. researchgate.net Another palladium-catalyzed process is the formate-mediated reductive cross-coupling of vinyl halides with aryl iodides, which also proceeds via cine-substitution, highlighting the novel reactivity that can be accessed with these substrates. nih.gov

Ruthenium catalysts have also been employed in the three-component coupling of an alkyne, an enone, and a halide ion to generate vinyl halides. nih.gov This demonstrates the catalytic formation of bromoalkenes, which can then be used in subsequent transformations. The stereochemical outcome of these reactions can often be controlled by the choice of solvent and reagents. nih.gov

The halogen atom in vinyl halides can also be exchanged for another halogen through metal-mediated processes, which can be considered a form of substitution reaction. frontiersin.org For instance, copper-catalyzed Finkelstein reactions can convert vinyl bromides into the corresponding vinyl iodides, which may have different reactivity in subsequent coupling reactions. frontiersin.org

Catalytic ReactionMetal CatalystKey TransformationApplication
cine-SubstitutionPalladiumC-N coupling / Michael additionSynthesis of functionalized enamines
Reductive Cross-CouplingPalladiumC-C bond formation with rearrangementSynthesis of substituted alkenes
Three-Component CouplingRutheniumFormation of vinyl bromidesStereoselective synthesis of bromoalkenes
Halogen ExchangeCopperConversion of vinyl bromide to vinyl iodideModulation of reactivity for cross-coupling

This interactive table details the catalytic utility of bromoalkenes in various organic reactions, including cyclization and substitution.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes to Bromoalkenes

The precise control of stereochemistry is a cornerstone of modern organic synthesis. For bromoalkenes like 3-(Bromomethylidene)heptane, the development of stereoselective synthetic routes is crucial for accessing specific isomers for various applications. Future research will likely concentrate on refining existing methods and discovering new pathways to achieve high levels of stereocontrol.

One promising avenue is the use of microwave-induced reactions. Research has demonstrated that (Z)-1-bromo-1-alkenes can be prepared with high stereoselectivity and in excellent yields from anti-2,3-dibromoalkanoic acids under microwave irradiation. researchgate.netorganic-chemistry.org This technique significantly reduces reaction times and often results in cleaner reaction profiles. organic-chemistry.org Adapting this methodology to precursors of this compound could provide rapid and efficient access to specific geometric isomers.

Another area of focus involves the hydroalumination or hydroboration of alkynes, followed by halogenation. The hydroalumination of alkynes with reagents like diisobutylaluminium hydride produces Z-alkenylalanes, which can then react with halogens, such as bromine, with retention of configuration to yield the corresponding alkenyl halide. redalyc.org Similarly, reactions involving boronic acids can lead to Z-bromoalkenes through a substitution pathway that proceeds with inversion of configuration. redalyc.org These methods offer a high degree of stereoselectivity, making them valuable tools for future syntheses. redalyc.org

Furthermore, advancements in olefination methodologies, such as modified Wittig-type reactions, present opportunities for stereoselective bromoalkene synthesis. nih.gov A notable strategy involves gaining stereoselectivity through the selective decomposition of oxaphosphetane intermediates, a conceptually distinct approach from traditional methods that rely on diastereoselective formation of the intermediate. nih.gov Applying such kinetically controlled processes could unlock new pathways to previously inaccessible isomers of bromomethylidene compounds.

MethodDescriptionKey FeaturesPotential Application for this compound
Microwave-Induced Debrominative Decarboxylation Uses microwave irradiation on anti-2,3-dibromoalkanoic acids with a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF). organic-chemistry.org- Rapid reaction times (0.2–1.0 minutes) organic-chemistry.org- High yields and stereoselectivity for (Z)-isomers researchgate.netorganic-chemistry.org- Clean reaction conditions organic-chemistry.orgEfficient and stereoselective synthesis of the (Z)-isomer of this compound.
Hydrohalogenation of Alkynes Involves the regio- and stereoselective addition of hydrogen bromide (HBr) across the triple bond of an alkyne. globalauthorid.com- Can be controlled to yield specific regio- and stereoisomers.- Homolytic hydrobromination offers an alternative pathway to traditional methods. globalauthorid.comSynthesis of either the (E)- or (Z)-isomer depending on the specific reaction conditions and catalysts employed.
Alkenylalane and Alkenylborane Intermediates Involves hydroalumination or hydroboration of a terminal alkyne, followed by reaction with a halogenating agent. redalyc.org- High stereoselectivity redalyc.org- Reaction with bromine and a base on a boronic acid intermediate results in inversion of configuration to give the Z-bromoalkene. redalyc.orgControlled synthesis of the (Z)-isomer of this compound from a suitable alkyne precursor.
Kinetically Controlled Olefination A Wittig-type approach where stereoselectivity is achieved by the selective decomposition of one oxaphosphetane diastereomer over the other. nih.gov- Provides access to geminal E-bromofluoroalkenes in one step nih.gov- Relies on kinetic differentiation rather than thermodynamic control. nih.govDevelopment of novel routes to stereochemically pure this compound by designing appropriate phosphorus ylides.

Exploration of New Reaction Pathways and Reactivity Profiles for Bromomethylidene Systems

Understanding the reactivity of bromomethylidene systems is essential for expanding their utility as synthetic intermediates. Future investigations should aim to uncover novel transformations and reaction pathways that leverage the unique electronic properties of the bromoalkene moiety.

A particularly interesting area for exploration is the oxidative transformation of bromoalkenes. Recent studies have shown that bromoalkenes can undergo an oxidative hydrolysis reaction catalyzed by hypervalent iodine reagents to produce α-bromoketones. beilstein-journals.org This process involves an oxidative transposition of the bromine atom. beilstein-journals.org Applying this methodology to this compound could yield 4-bromo-3-octanone, a valuable synthetic building block. Research into the scope of this reaction, including its tolerance for various functional groups and its stereochemical outcomes, would be highly valuable. The studies also noted the potential formation of Ritter-type side products, which warrants further investigation as either a competing pathway to be suppressed or a new synthetic route to be exploited. beilstein-journals.org

The carbon-bromine bond in this compound is a key functional handle for a variety of transformations. Halogen chemistry plays a central role in the industrial manufacture of chemicals, pharmaceuticals, and polymers, often involving the conversion of intermediates like alkyl halides. researchgate.netacs.org Future work could focus on leveraging this bond in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), nucleophilic substitution reactions, and metal-catalyzed functionalizations. Exploring the reactivity of the adjacent double bond, for example in cycloaddition or epoxidation reactions, could also lead to the synthesis of complex molecular architectures.

Advanced Computational Modeling for Reaction Predictability and Design

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting outcomes. semanticscholar.org For bromomethylidene systems, advanced computational modeling offers a powerful approach to designing new reactions and optimizing existing ones.

Future research can utilize computational methods to investigate the mechanisms of reactions involving this compound. For instance, quantum mechanics (QM) approaches can be employed to model the transition states of key reaction steps, such as the cleavage of the carbon-halogen bond in nucleophilic substitution reactions or the oxidative hydrolysis pathway. nih.gov This can provide insights into the factors that control reaction rates and selectivity. nih.gov By understanding the energy barriers and geometries of transition states, researchers can rationally design catalysts or modify reaction conditions to favor desired outcomes.

Computational models are also effective for predicting the reactivity and regioselectivity of reactions. mdpi.com By calculating electronic properties such as chemical hardness, chemical potential, and global electrophilicity, it is possible to assess the polar character of a potential reaction and predict its feasibility. mdpi.com For electrophilic addition reactions to the double bond of this compound, computational studies can help predict whether the reaction will follow Markovnikov or anti-Markovnikov regioselectivity. semanticscholar.org Such predictive power can significantly reduce the amount of empirical experimentation required, accelerating the discovery of new transformations. researchgate.net

Integration of Bromoalkene Synthesis and Transformations with Green Chemistry Principles

The increasing focus on sustainability in the chemical industry necessitates the integration of green chemistry principles into the synthesis and application of all chemical compounds, including halogenated hydrocarbons. paperpublications.orgsustainability-directory.com Future research on this compound should prioritize the development of environmentally benign processes. yale.edu

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for achieving this goal. sigmaaldrich.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.edusigmaaldrich.comacs.org

Applying these principles to the synthesis of bromoalkenes could involve:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. gctlc.org

Atom Economy: Developing reactions, such as addition reactions, that maximize the incorporation of all reactant atoms into the final product. acs.org

Less Hazardous Syntheses: Replacing toxic reagents and solvents with safer alternatives. For example, generating bromine in situ from safer precursors like sodium bromide and sodium perborate (B1237305) can avoid the handling of elemental bromine. gctlc.org

Catalysis: Using catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. paperpublications.org Catalysts can enhance selectivity, reduce reaction temperatures, and increase product yield. paperpublications.org

Design for Degradation: Investigating the environmental fate of this compound and designing it to break down into innocuous products after its intended use. yale.edu

Green Chemistry PrincipleApplication in Bromoalkene Synthesis and Transformation
1. Prevention Design syntheses to avoid the production of waste, rather than treating it after it has been created. yale.edusigmaaldrich.com
2. Atom Economy Maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org
3. Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity to human health and the environment. yale.edusigmaaldrich.com
4. Designing Safer Chemicals Design chemical products to be effective while minimizing their toxicity. yale.edusigmaaldrich.com
5. Safer Solvents and Auxiliaries Make the use of auxiliary substances like solvents unnecessary or innocuous. yale.edusigmaaldrich.com
6. Design for Energy Efficiency Minimize the energy requirements of chemical processes by conducting reactions at ambient temperature and pressure where possible. yale.eduacs.org
7. Use of Renewable Feedstocks Utilize raw materials and feedstocks that are renewable rather than depleting. yale.edu
8. Reduce Derivatives Minimize or avoid unnecessary derivatization (e.g., use of protecting groups) to reduce steps and waste. yale.eduacs.org
9. Catalysis Employ catalytic reagents, which are superior to stoichiometric reagents in terms of selectivity and waste reduction. paperpublications.orgyale.edu
10. Design for Degradation Design products so they break down into harmless substances at the end of their function and do not persist in the environment. paperpublications.orgyale.edu
11. Real-time Analysis for Pollution Prevention Develop analytical methodologies for real-time monitoring to prevent the formation of hazardous substances. yale.edu
12. Inherently Safer Chemistry for Accident Prevention Choose substances and forms of substances used in a chemical process to minimize the potential for accidents. yale.edu

By embracing these future research directions, the scientific community can unlock the full potential of this compound and other bromomethylidene systems, paving the way for new discoveries in synthetic chemistry while adhering to the principles of sustainability and environmental responsibility.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identifies chemical shifts for the bromomethylidene group (~δ 5.5–6.5 ppm for allylic protons).
  • GC-MS : Assesses purity and molecular ion peaks (m/z ~ 193 for C₈H₁₃Br).
  • IR Spectroscopy : Confirms C-Br stretches (550–650 cm⁻¹) .

What challenges arise in the chromatographic separation of its isomers, and how can they be addressed?

Advanced
Isomers with similar polarity require high-resolution GC (e.g., chiral columns) or HPLC with polar stationary phases. Temperature programming and solvent gradients, as used in branched alkane analyses (e.g., 3-Ethyl-2-methylheptane), improve separation .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid ignition sources (flammable liquid).
  • For exposure, flush eyes/skin with water immediately, per brominated compound protocols .

How does the bromine atom’s electronic influence affect reactivity in cross-coupling reactions?

Advanced
The electron-withdrawing bromine increases electrophilicity at the adjacent carbon, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). Comparative studies with chlorinated analogs (e.g., 3-(Chloromethyl)heptane) show bromide’s superior leaving-group ability .

What are its primary applications in organic synthesis?

Basic
Serves as an alkylating agent for nucleophilic substitutions and a precursor for brominated intermediates in pharmaceuticals or polymers, akin to other heptane derivatives .

How can computational chemistry predict its stability and reactivity?

Advanced
DFT calculations model transition states and activation energies for reactions. Molecular dynamics simulations assess conformational stability in solvents, informed by heptane mixture density data .

What are the storage recommendations for long-term stability?

Basic
Store in airtight, light-resistant containers under inert atmosphere (N₂/Ar) at 2–8°C, as recommended for brominated cyclohexanes .

How do solvent polarity and temperature influence solvolysis kinetics?

Advanced
Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating solvolysis. Elevated temperatures increase rate constants, measurable via UV-Vis spectroscopy , similar to heptane/bitumen phase behavior studies .

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